Tripentaerythritol
Overview
Description
Tripentaerythritol is a polyhydric alcohol with the chemical formula C15H26O12. It is a derivative of pentaerythritol and is known for its high functionality and stability. This compound is used in various industrial applications due to its unique chemical properties, including its ability to form stable esters and its high thermal stability.
Mechanism of Action
Target of Action
It is known to react with hydroxyl groups in various chemical reactions .
Mode of Action
It is known to participate in various chemical reactions, particularly those involving hydroxyl groups .
Biochemical Pathways
It is synthesized by the condensation of acetaldehyde and formaldehyde in the presence of sodium hydroxide . This process forms several compounds including pentaerythritol, dipentaerythritol, and tripentaerythritol .
Action Environment
It is known that environmental factors can significantly impact the function and effectiveness of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripentaerythritol is synthesized through the condensation of acetaldehyde and formaldehyde in the presence of a strong alkali, such as sodium hydroxide. The reaction involves multiple steps, including the formation of intermediate compounds like 3-hydroxypropanal and 2,2-bis(hydroxymethyl)-3-hydroxypropanal. The process is complex and requires precise control of reaction conditions, including temperature and molar ratios of reactants .
Industrial Production Methods: Industrial production of this compound involves a series of steps to ensure high purity and yield. The process typically includes:
Condensation Reaction: Acetaldehyde and formaldehyde are reacted in the presence of sodium hydroxide to form a condensation liquid.
Crystallization: The condensation liquid is crystallized to separate the desired product.
Filtration and Separation: The crystallized product is filtered and separated to obtain crude this compound.
Refinement: The crude product is refined through recrystallization to achieve high purity.
Drying: The final product is dried to obtain this compound with a purity of over 90%
Chemical Reactions Analysis
Types of Reactions: Tripentaerythritol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid catalysts such as toluenesulfonic acid are often employed in esterification reactions
Major Products:
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Forms esters and ethers, such as acetals and benzylidene acetals.
Scientific Research Applications
Tripentaerythritol has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for synthesizing complex molecules, including dendrimers and polymers.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of high-performance lubricants, fire-resistant paints, and environmentally friendly resins .
Comparison with Similar Compounds
Tripentaerythritol is unique due to its high functionality and stability compared to other polyhydric alcohols. Similar compounds include:
Pentaerythritol: A precursor to this compound with fewer hydroxyl groups.
Dipentaerythritol: Contains more hydroxyl groups than pentaerythritol but fewer than this compound.
Hexaerythritol: Another polyhydric alcohol with a different structure and reactivity .
This compound stands out due to its ability to form highly stable esters and its applications in high-performance materials.
Properties
IUPAC Name |
2-[[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O10/c16-1-13(2-17,3-18)9-24-11-15(7-22,8-23)12-25-10-14(4-19,5-20)6-21/h16-23H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWCLYPVFJWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)COCC(CO)(CO)COCC(CO)(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044991 | |
Record name | 2,2'-{[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis(oxymethanediyl)}bis[2-(hydroxymethyl)propane-1,3-diol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] Hygroscopic; [MSDSonline] | |
Record name | Tripentaerythritol | |
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CAS No. |
78-24-0 | |
Record name | Tripentaerythritol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tripentaerytritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078240 | |
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Record name | Tripentaerythritol | |
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Record name | 1,3-Propanediol, 2,2-bis[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-{[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis(oxymethanediyl)}bis[2-(hydroxymethyl)propane-1,3-diol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-dioxa-2,2,6,6,10,10-hexahydroxymethylundecane-1,11-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.999 | |
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Record name | TRIPENTAERYTHRITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3F18D37VL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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